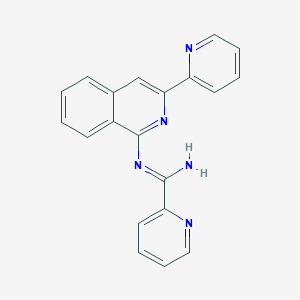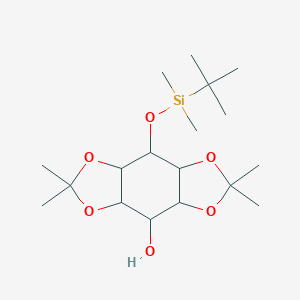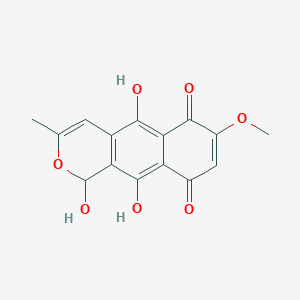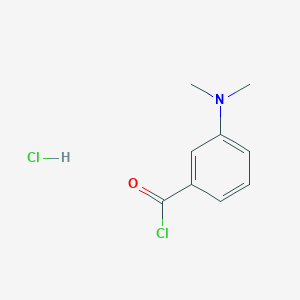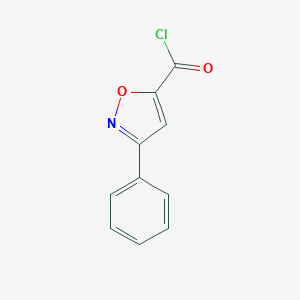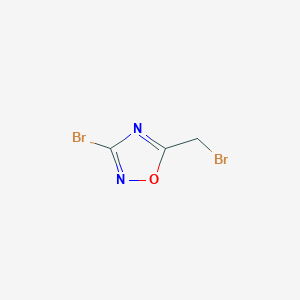
Desmethylxanthohumol
Overview
Description
Desmethylxanthohumol, also known as xanthohumol, belongs to the class of organic compounds known as 3-prenylated chalcones . It is a primary metabolite and is a powerful apoptosis-inducing agent . It has antiplasmodial, antiproliferative, and antioxidant bioactivities .
Synthesis Analysis
This compound is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.) . It is synthesized from the commercially available 1-(2,4,6-trihydroxyphenyl)ethan-1-one in five and six linear steps .Molecular Structure Analysis
This compound has the molecular formula C20H20O5 .Chemical Reactions Analysis
This compound undergoes a reaction with S-adenosyl-L-methionine to form xanthohumol . This reaction is catalyzed by the enzyme this compound 6’-O-methyltransferase .Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.37 . It is a solid substance .Scientific Research Applications
Apoptosis Induction and Chemoprotection : Desmethylxanthohumol is a potent apoptosis-inducing agent in lymphoid leukemic cell assays and acts as a chemoprotective compound, activating oxidation and excretion of harmful xenobiotics (Diller et al., 2009).
α-Glucosidase and DPP-4 Dual Inhibitory Activity : It has shown inhibitory activity against α-glucosidase in vitro. Further research synthesized analogues of this compound with potent α-glucosidase inhibitory activity, indicating its potential in managing diabetes-related conditions (Zhang et al., 2021).
Conversion in Brewing Process : During the brewing process, this compound is largely converted into its isomeric flavanones. This conversion is influenced by various factors including extraction, adsorption to malt proteins, and interaction with yeast cells (Stevens et al., 1999).
Anti-proliferative Properties in Prostate Cancer : this compound and its derivatives have been studied for their anti-proliferative activity on human prostate cancer cells, with some compounds showing significant inhibitory effects (Delmulle et al., 2006).
Impact on Climatological Conditions and Farming : The concentration of this compound in hops varies with climatological conditions and farming practices, with some evidence suggesting higher concentrations under organic farming conditions (Keukeleire et al., 2007).
Solution Stability and Dynamic Residual Complexity : Quantitative NMR studies have explored the dynamic residual complexity of this compound, revealing its spontaneous isomerization into congeneric flavanones under various conditions (Chen et al., 2009).
Synthesis and Cytotoxicity : Research on synthesizing analogues and evaluating their cytotoxicity and anti-oxidative activity has been conducted, revealing insights into the potential of this compound derivatives for medical applications (Vogel et al., 2008).
Mechanism of Action
Target of Action
Desmethylxanthohumol is a prenylated hydroxychalcone isolated from hop cones (Humulus lupulus L.) . It is a powerful apoptosis-inducing agent and has been found to possess antiplasmodial, antiproliferative, and antioxidant bioactivities .
Mode of Action
It is known to induce apoptosis , which is a process of programmed cell death that occurs in multicellular organisms. This process is generally characterized by distinct morphological characteristics and energy-dependent biochemical mechanisms. Apoptosis is considered a vital component of various processes including normal cell turnover, proper development and functioning of the immune system, hormone-dependent atrophy, embryonic development, and chemical-induced cell death .
Biochemical Pathways
Its parent compound, xanthohumol, has been found to exert its inhibitory effect on the growth and proliferation of cancer cells via modulation of multiple signaling pathways such as akt, ampk, erk, igfbp2, nf-κb, and stat3 . It also modulates various proteins such as Notch1, caspases, MMPs, Bcl-2, cyclin D1, oxidative stress markers, tumor-suppressor proteins, and miRNAs .
Pharmacokinetics
Its parent compound, xanthohumol, is known to be insoluble in water and petroleum ether, but dissolves in strong alkali and sulfuric acid solutions . After oral administration of Xanthohumol, slow absorption was observed, and the maximum serum concentrations of the prenylated phenols were dose-dependent and attained by 2 to 7 hours .
Result of Action
This compound is known to induce apoptosis , which can lead to cell death. This can be particularly beneficial in the context of cancer treatment, where the goal is often to induce the death of cancerous cells.
Future Directions
Desmethylxanthohumol has shown promising results in the fight against Methicillin Resistant Staphylococcus aureus, Leishmania mexicana and Trypanosoma brucei strains . It has also shown potential for use in combination therapy because tumor cells cannot develop resistance against the mitochondrial uncoupling effects of prenylated flavonoids .
Biochemical Analysis
Biochemical Properties
Desmethylxanthohumol interacts with various enzymes, proteins, and other biomolecules. The prenylation of natural products like this compound is considered to increase their lipophilicity, leading to higher affinities to cell membranes, enhanced biological activities, and significant pharmacological effects .
Cellular Effects
This compound has diverse biological features, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. After oral administration of this compound at concentrations of 25, 50, and 100 mg/kg to Sprague Dawley (SD) rats, the plasma, urine, and fecal samples were analyzed to determine its absorption and metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The bioavailability, distribution, and metabolism of this compound in the liver, serum, bile, feces, and urine of BALB/c mice were investigated by oral administration .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-12(2)3-9-15-17(23)11-18(24)19(20(15)25)16(22)10-6-13-4-7-14(21)8-5-13/h3-8,10-11,21,23-25H,9H2,1-2H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSADYLVRMROPL-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315295 | |
| Record name | Desmethylxanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115063-39-3 | |
| Record name | Desmethylxanthohumol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115063-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylxanthohumol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115063393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylxanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLXANTHOHUMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L48JN7T3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desmethylxanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Desmethylxanthohumol is primarily found in the lupulin glands of the female hop plant (Humulus lupulus L.). [, ] It's also present, albeit in lower concentrations, in other parts of the plant, including male inflorescences and leaves. []
A: this compound is synthesized through a specialized branch of the flavonoid biosynthetic pathway. This pathway involves a key O-methylation step catalyzed by a specific O-methyltransferase (OMT) enzyme. []
A: this compound serves as a direct precursor to xanthohumol. The enzyme this compound O-methyltransferase catalyzes the final methylation step, converting DMX into xanthohumol. [, , ]
A: The molecular formula of this compound is C21H22O5, and its molecular weight is 354.4 g/mol. []
A: this compound is a prenylated chalcone, meaning it has a chalcone backbone with a prenyl (3,3-dimethylallyl) side chain. [, ] It lacks a methyl group on one of its hydroxyl groups, differentiating it from its methylated counterpart, xanthohumol. [, ]
ANone: this compound exhibits a range of promising bioactivities, most notably:
- Anti-cancer activity: DMX has shown anti-proliferative effects against various cancer cell lines, including prostate, breast, and colon cancer cells. [, , , ]
- Estrogenic activity: DMX acts as a pro-estrogen, readily isomerizing into 8-prenylnaringenin, one of the most potent phytoestrogens known. [, , , ] This property makes DMX a potential candidate for addressing menopausal symptoms and osteoporosis. []
- Anti-inflammatory and antioxidant properties: Research suggests DMX might possess anti-inflammatory and antioxidant activities, though further investigation is needed. [, , ]
ANone: Research suggests several mechanisms contribute to DMX's anti-cancer activity, including:
- **Inhibition of cell proliferation:** DMX can inhibit the proliferation of cancer cells, potentially by interfering with cell cycle progression. [, , ]- **Induction of apoptosis:** DMX might trigger programmed cell death (apoptosis) in cancer cells, though this mechanism requires further confirmation. [, ]- **Inhibition of angiogenesis:** Evidence suggests DMX might inhibit the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis. []A: Given its presence in hops and potential health benefits, DMX is being explored for applications in functional foods and beverages. One area of interest is developing hop varieties with enhanced DMX content for brewing beer with potential health benefits. [, , , ]
A: this compound undergoes extensive metabolism, primarily in the liver and intestines. [] It's converted into various metabolites, including 8-prenylnaringenin, through processes like isomerization, oxidation, and conjugation. [, ] The gut microbiota plays a significant role in DMX metabolism, with bacteria like Eubacterium ramulus contributing to its transformation. []
ANone: While DMX shows promise as a bioactive compound, its safety profile requires thorough investigation. Current research primarily focuses on in vitro and preclinical models, with limited data available on human safety.
ANone: Future research should focus on:
- Elucidating the detailed mechanisms of action of DMX in various biological pathways.- Conducting comprehensive in vivo studies to confirm its efficacy and safety in animal models.- Investigating the pharmacokinetics and bioavailability of DMX after oral consumption.- Exploring the potential of developing DMX as a therapeutic agent, potentially through targeted drug delivery systems.- Optimizing hop breeding and cultivation practices to enhance DMX content for potential applications in food and beverages.A: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly mass spectrometry (MS), is widely used for DMX analysis. [, , , ] This approach allows for sensitive and specific quantification of DMX in various matrices, including hop extracts, beer, and biological samples. [, ]
A: The analysis of DMX can be challenging due to its low concentration in natural sources and its structural similarity to other hop prenylflavonoids. [] Careful optimization of extraction and separation methods is crucial to ensure accurate and reliable quantification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


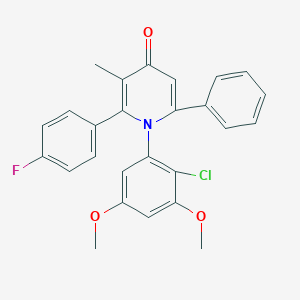
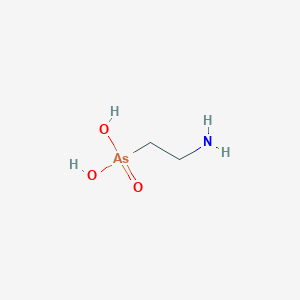
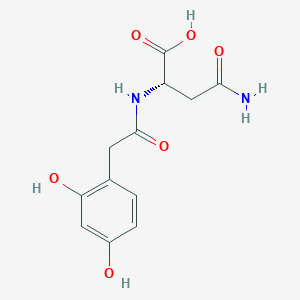
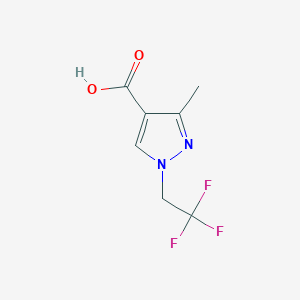

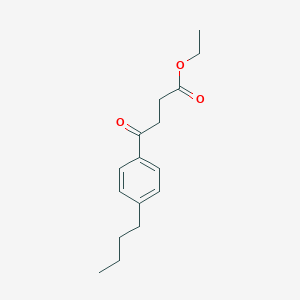
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)

